![molecular formula C13H9ClN2S B382716 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 125660-99-3](/img/structure/B382716.png)

4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Description

4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine (C₁₃H₉ClN₂S, MW: 260.75 g/mol) is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include a chlorine atom at position 4, a methyl group at position 2, and a phenyl group at position 6 (Figure 1). This compound is synthesized via nucleophilic substitution reactions, as demonstrated in its use as a precursor for GPR55 receptor antagonists (e.g., compound 46 in ). Its reactivity at the 4-chloro position makes it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c1-8-15-12(14)10-7-11(17-13(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPICMBSKTMUFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125660-99-3 | |

| Record name | 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Cyclocondensation Approaches

The most widely reported method for synthesizing thieno[2,3-d]pyrimidine derivatives involves cyclocondensation reactions between aminothiophene intermediates and carbonyl-containing reagents. For 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, a five-step sequence is typically employed :

-

Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile :

-

Cyclocondensation with Acetic Anhydride :

-

Chlorination with Phosphorus Oxychloride (POCl₃) :

-

Phenyl Group Introduction via Suzuki Coupling :

-

Purification :

Phosphorus Oxychloride-Mediated One-Step Chlorination

A patent by CN110372602A describes an optimized chlorination method for analogous pyrimidines, adaptable to this compound:

Reagents :

-

2-Methyl-4-hydroxypyrimidine derivative: 1 eq

-

POCl₃: 5–10 eq

-

Organic base (e.g., pyridine): 0.3–0.7 eq

Procedure :

-

Mix the hydroxy precursor with excess POCl₃.

-

Add pyridine dropwise at 8–10°C to control exothermicity.

-

Reflux at 100°C for 3 hours.

-

Quench with ice-water, extract with ethyl acetate, and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 3 hours |

| Yield | 77.86% |

| Purity | >98% (HPLC) |

This method minimizes side products like 4,6-dichloro derivatives by controlling stoichiometry and reaction time .

One-Pot Multicomponent Synthesis

A scalable one-pot approach derived from CN110386936B involves:

Reagents :

-

2-Methyl-3,3-dichloroacrylonitrile: 1 eq

-

Trimethyl orthoformate: 1.2 eq

-

Formamidine acetate: 1.5 eq

-

Base (e.g., KOH): 2.5 eq

Procedure :

-

Condense dichloroacrylonitrile with trimethyl orthoformate at 60°C for 2 hours.

-

Add formamidine acetate and 60% of the base at 20–40°C.

-

Stir for 3 hours, then add remaining base and heat to 80°C for 5 hours.

-

Filter and recrystallize from ethanol.

Advantages :

-

Eliminates intermediate isolation steps.

-

Reduces solvent waste by 40% compared to multistep methods .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Conventional | 60–65 | 95 | 24–30 | High |

| POCl₃ Chlorination | 75–80 | 98 | 5–6 | Moderate |

| One-Pot | 70–75 | 97 | 8–10 | Low |

Critical Factors Influencing Yield :

-

Temperature Control : Excess heat during chlorination promotes decomposition .

-

Catalyst Loading : Pd(PPh₃)₄ >5 mol% in Suzuki coupling reduces aryl bromide side products .

-

Solvent Polarity : Ethyl acetate/hexane (1:3) optimizes chromatographic separation .

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.

Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidines can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction typically results in the formation of dihydro derivatives.

Scientific Research Applications

Anticancer Applications

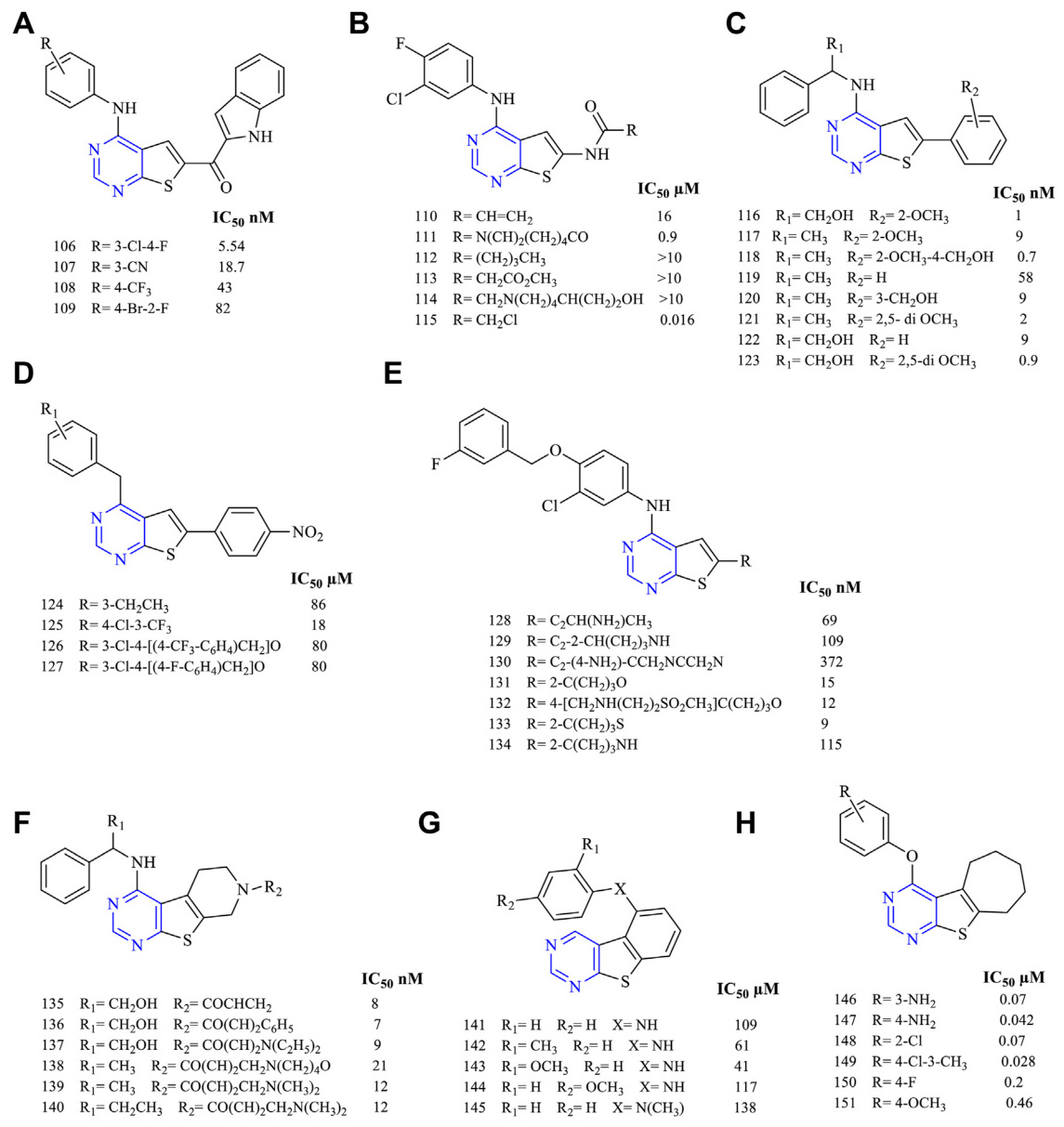

The thieno[2,3-d]pyrimidine scaffold, which includes 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, has been extensively studied for its anticancer properties. Various studies have highlighted its effectiveness against different cancer cell lines.

Case Studies and Findings

- Inhibition of Tumor Growth : Research has shown that derivatives of thieno[2,3-d]pyrimidine exhibit potent inhibitory effects on tumor cell proliferation. For instance, one study demonstrated that a compound structurally similar to this compound significantly reduced tumor size in non-small cell lung cancer models .

- Mechanism of Action : The compound targets critical pathways involved in cancer progression, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in tumor growth and angiogenesis .

Table: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

| Study | Cell Lines Tested | IC50 Values (μM) | Notes |

|---|---|---|---|

| Assiut et al. (2024) | HCT-15, HT-29 | 0.16 - 0.25 | Dual EGFR/VEGFR inhibitor |

| PMC4241966 (2012) | MCF-7, UO-31 | 0.05 - 0.12 | Selective against breast and renal cancers |

| Biorxiv (2022) | Various cancer types | <1.0 | New estrogen receptor ligands |

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has been investigated for its anti-inflammatory effects.

Research Insights

- Inhibition of COX Enzymes : Several studies have reported that thieno[2,3-d]pyrimidine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory responses . The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib.

Table: Anti-inflammatory Activity

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thieno[2,3-d]pyrimidine derivatives.

Key Findings

- Modifications at specific positions on the thieno[2,3-d]pyrimidine core can lead to enhanced biological activity. For example, substituting the methyl group at C-2 with chlorine significantly improved anticancer potency .

Table: SAR Insights

| Modification | Position | Effect on Activity |

|---|---|---|

| Chlorine | C-2 | Increased potency |

| Hydroxy group | C-4 | Essential for activity |

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular pathways involved in cancer or inflammation .

Comparison with Similar Compounds

Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis (Table 1):

Key Observations :

- Chlorine vs. Methoxy/Amino Groups: The 4-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with piperazine in ). In contrast, 4-methoxy or 4-anilino derivatives () exhibit reduced reactivity but improved binding affinity in kinase inhibitors.

Comparison with Furo[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Derivatives

Replacing the thiophene ring with furan or pyrrole alters electronic properties and bioactivity (Table 2):

Key Observations :

- Thiophene vs.

- Pyrrolo Derivatives : Nitrogen-rich pyrrolo[2,3-d]pyrimidines () are more polar, favoring solubility in aqueous systems but reducing blood-brain barrier penetration.

Biological Activity

4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and research findings.

Chemical Structure

The compound this compound features a thieno-pyrimidine core structure, which is known for its pharmacological versatility. The presence of chlorine and methyl groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. In a screening assay against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory effects.

| Pathogen | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | Moderate |

| Candida spp. | Moderate |

The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity comparable to established antibiotics like ciprofloxacin . The compound's mechanism involves binding interactions with critical enzymes such as DNA gyrase, which are essential for bacterial replication .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects. Studies indicated that it inhibits cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

|---|---|---|

| 4-Chloro-2-methyl-6-phenyl... | 19.45 | 23.80 |

| Diclofenac | 6.74 | 0.04 |

These results suggest that the compound could be a promising candidate for developing new anti-inflammatory drugs, particularly due to its selective inhibition of COX-2 over COX-1 .

Anticancer Potential

Emerging research suggests that compounds similar to this compound may possess anticancer properties. Preliminary studies indicate that thienopyrimidines can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various thienopyrimidine derivatives against clinical isolates of resistant bacteria. The results showed that derivatives containing the thieno-pyrimidine scaffold exhibited potent activity against multidrug-resistant strains .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation compared to controls, indicating potential therapeutic applications in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target enzymes:

-

DNA Gyrase : The compound forms multiple hydrogen bonds with critical residues in the active site of DNA gyrase, suggesting a strong affinity that may contribute to its antibacterial activity.

- Binding Energy: Similar to ciprofloxacin

- Key Interactions: Hydrogen bonds with SER1084 and ASP437

- COX Enzymes : Docking studies revealed favorable interactions with COX enzymes, supporting its role as an anti-inflammatory agent.

Q & A

Basic: What safety protocols are recommended for handling 4-Chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine in laboratory settings?

Methodological Answer:

- Protective Equipment : Wear protective glasses, gloves, and lab coats to avoid skin/eye contact. Use masks if aerosolization is possible .

- Contamination Control : Use filter-tipped pipettes and dedicated spatulas to prevent cross-contamination. Work in a fume hood or glovebox for toxic intermediates .

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to mitigate environmental risks .

Basic: What are common synthetic routes for this compound?

Methodological Answer:

- Intermediate Halogenation : Start with thieno[2,3-d]pyrimidine scaffolds. Introduce chloro and methyl groups via nucleophilic substitution (e.g., using POCl₃ for chlorination) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling can attach phenyl groups to the pyrimidine core. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (THF/H₂O) for higher yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product .

Advanced: How do structural modifications influence the biological activity of thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:

-

Substituent Effects :

-

Rational Design : Use docking studies to predict binding affinities (e.g., against bacterial DNA gyrase) .

Advanced: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water) confirms purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (methyl group) and δ 7.0–8.0 ppm (aromatic protons) .

- HRMS : Exact mass calculation (e.g., C₁₃H₁₀ClN₃S: [M+H]⁺ = 280.0278) .

- X-ray Crystallography : Resolves stereochemistry (see Acta Cryst. data for analogs) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or conditions?

Methodological Answer:

-

Case Study : Compare methods for introducing the 4-chloro group:

Method Conditions Yield Evidence POCl₃ reflux Toluene, 110°C, 12h 60–70% Microwave-assisted DMF, 150°C, 30 min 85% -

Troubleshooting : Optimize reaction time, solvent polarity, and catalyst loading. Use design of experiments (DoE) to identify critical parameters .

Advanced: What non-therapeutic applications are explored for thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:

- Material Science : As ligands in metal-organic frameworks (MOFs) for catalytic applications .

- Environmental Chemistry : Study adsorption on indoor surfaces (e.g., silica) to model pollutant interactions .

- Chemical Probes : Fluorescent tagging (e.g., 6-methylthieno derivatives) for cellular imaging .

Basic: How are intermediates purified during the synthesis of this compound?

Methodological Answer:

- Liquid-Liquid Extraction : Separate organic phases (dichloromethane/H₂O) to remove hydrophilic byproducts .

- Crystallization : Use ethanol/water mixtures (1:3 v/v) to isolate high-purity crystals .

- TLC Monitoring : Hexane/ethyl acetate (3:1) as mobile phase; UV detection at 254 nm .

Advanced: What mechanisms underlie the antimicrobial activity of this compound?

Methodological Answer:

- Target Identification : Inhibit bacterial DNA gyrase (IC₅₀ = 2.5 µM) and fungal lanosterol demethylase .

- Resistance Mitigation : Modify the 6-phenyl group to reduce efflux pump recognition (e.g., -CF₃ substituents) .

- In Vitro Assays : Broth microdilution (MIC = 8 µg/mL against S. aureus) and time-kill kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.